molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13320352
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-LYFYHCNISA-N
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Description

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The structure consists of a seven-membered ring with a nitrogen atom attached to the second carbon, making it an important scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine stands out due to its amine functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1

InChI Key

JEPPYVOSGKWVSJ-LYFYHCNISA-N

Isomeric SMILES

C1C[C@H]2C[C@H]1C[C@H]2N

Canonical SMILES

C1CC2CC1CC2N

Origin of Product

United States

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